Enhanced Reactivity in Cross-Coupling: Iodo vs. Bromo Pyrrolopyridine Analogs
In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the corresponding carbon-bromine (C-Br) bond. This is a well-established principle in organic chemistry. For the specific context of heterocyclic C-H activation, it has been observed that there is a clear selectivity for coupling with an iodo-substituted partner over a bromo-substituted one [1]. This implies that the iodo compound will react faster and under milder conditions. While not a direct measurement on this specific compound, this class-level inference is a critical differentiator for scientists planning synthetic routes.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | High reactivity; preferential coupling site |
| Comparator Or Baseline | 3-bromo or 3-chloro analog |
| Quantified Difference | Qualitative observation of 'iodo over bromo' coupling selectivity [1] |
| Conditions | Palladium-catalyzed C-H activation of N-heterocycles |
Why This Matters
This ensures higher yields, cleaner reactions, and access to a wider range of coupling partners, which is a critical factor for researchers selecting a building block for library synthesis.
- [1] Prophy.ai. (n.d.). Aryl-Aryl and Aryl-Alkyl Coupling via N-Heterocycle C-H Activation. Retrieved from https://www.prophy.ai/article/83502473-Aryl-Aryl-and-Aryl-Alkyl-Coupling-via-N-Heterocycle-C-H-Activation/ View Source
